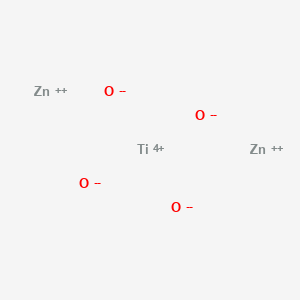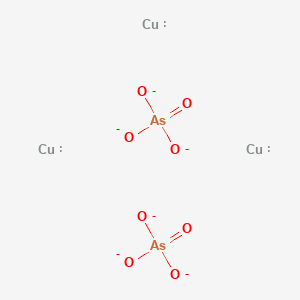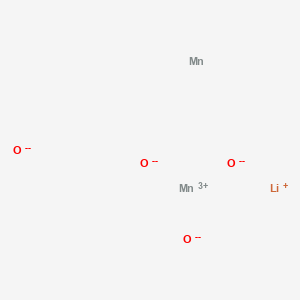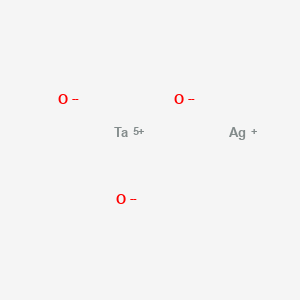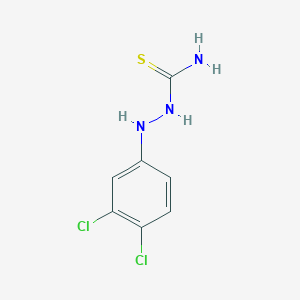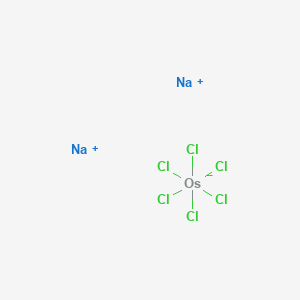
Bis(pentamethylcyclopentadienyl) titanium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pentamethylcyclopentadienyl) titanium dichloride: is an organometallic compound with the chemical formula C20H30Cl2Ti . It is commonly used in various fields of chemistry due to its unique properties and reactivity. The compound is characterized by the presence of two pentamethylcyclopentadienyl ligands and two chloride ligands coordinated to a central titanium atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentamethylcyclopentadienyl) titanium dichloride typically involves the reaction of titanium tetrachloride with pentamethylcyclopentadiene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction can be represented as follows:
TiCl4+2C5Me5H→(C5Me5)2TiCl2+2HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by recrystallization or sublimation.
Análisis De Reacciones Químicas
Types of Reactions: Bis(pentamethylcyclopentadienyl) titanium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Higher oxidation state titanium complexes.
Reduction: Lower oxidation state titanium complexes.
Substitution: Various substituted titanium complexes depending on the substituent used.
Aplicaciones Científicas De Investigación
Bis(pentamethylcyclopentadienyl) titanium dichloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of bis(pentamethylcyclopentadienyl) titanium dichloride involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with biological molecules, such as DNA, through coordination with nitrogen and oxygen atoms. This interaction can lead to the formation of reactive oxygen species, which can induce cell death in cancer cells . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve the disruption of cellular processes and induction of apoptosis.
Comparación Con Compuestos Similares
Bis(cyclopentadienyl) titanium dichloride: Similar structure but with cyclopentadienyl ligands instead of pentamethylcyclopentadienyl.
Bis(pentamethylcyclopentadienyl) titanium difluoride: Similar structure but with fluoride ligands instead of chloride.
Uniqueness: Bis(pentamethylcyclopentadienyl) titanium dichloride is unique due to the presence of pentamethylcyclopentadienyl ligands, which provide steric protection and enhance the stability of the compound. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Propiedades
Número CAS |
11136-36-0 |
|---|---|
Fórmula molecular |
C20H30Cl2Ti |
Peso molecular |
389.2 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+);dichloride |
InChI |
InChI=1S/2C10H15.2ClH.Ti/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
LFMFRUBOWDXPAI-UHFFFAOYSA-L |
SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Ti+4] |
SMILES canónico |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


